Petrichloral, also known as pentaerythritol chloral, is a sedative and hypnotic agent categorized as a prodrug of chloral hydrate. Its chemical formula is , with a molar mass of 725.66 g/mol. Petrichloral acts primarily as a positive modulator of the gamma-aminobutyric acid A receptor, making it useful in clinical settings for inducing sedation and sleep . It is classified as a Schedule IV controlled substance in the United States due to its low potential for abuse compared to other sedatives .
Petrichloral is synthesized from pentaerythritol, a polyol compound, through chlorination processes. It belongs to the class of compounds known as chloral derivatives, which are characterized by the presence of chloral groups that confer their biological activity. The primary classification of petrichloral is as a sedative-hypnotic agent, which is commonly used in medical applications to induce sleep or sedation .
The synthesis of petrichloral involves several key steps:
The chlorination process can be monitored using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized petrichloral .
Petrichloral's molecular structure features multiple chlorine substituents attached to a pentaerythritol backbone. The three-dimensional arrangement can be represented using structural formulas and computational models, showcasing how the chlorine atoms influence its pharmacological properties. The structural data includes:
The presence of multiple chlorine atoms contributes to its lipophilicity, impacting its absorption and distribution in biological systems .
Petrichloral can participate in various chemical reactions due to its functional groups:
These reactions are significant in understanding the metabolism and elimination pathways of petrichloral in biological systems .
Petrichloral acts primarily by enhancing the activity of gamma-aminobutyric acid at GABA_A receptors in the central nervous system. This action leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The pharmacodynamics involve:
Data on its pharmacokinetics indicate that after administration, it undergoes rapid metabolism to active metabolites that exert similar effects .
Petrichloral possesses distinct physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
Petrichloral is primarily utilized in clinical settings for its sedative properties. Its applications include:
Research continues into its efficacy and safety profile compared to other sedatives, with ongoing studies exploring its metabolic pathways and potential therapeutic benefits .
The development of chloral hydrate derivatives emerged from mid-20th-century efforts to improve the pharmacokinetic properties of sedative agents. Chloral hydrate, first synthesized in 1832, faced limitations including gastric irritation, short duration of action, and an unpleasant taste. Researchers sought to create prodrugs with enhanced stability and tolerability by masking chloral’s reactive aldehyde group through molecular conjugation. Petrichloral (chemical name: 2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol) represented a breakthrough as the tetrahemiacetal pentaerythritol derivative of chloral [1] [6]. This structural modification—where chloral hydrate forms a hemiacetal bond with pentaerythritol’s hydroxyl groups—yielded a crystalline solid with reduced volatility and slower metabolic release [3]. Early pharmacological studies in the 1950s confirmed that Petrichloral maintained chloral’s sedative-hypnotic effects while demonstrating superior gastrointestinal tolerance in animal models and clinical trials [6].
Table 1: Key Molecular Properties of Petrichloral
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆Cl₁₂O₈ |
Molar Mass | 725.66 g·mol⁻¹ |
Stereochemistry | Mixed stereocenters |
CAS Registry Number | 78-12-6 |
Density | 1.828 g/cm³ |
Boiling Point | 617.3°C at 760 mmHg |
The industrial production of Petrichloral was pioneered by American Home Products, culminating in U.S. Patent 2,784,237 granted to W.F. Bruce in 1957 [1]. This patent detailed a single-step condensation reaction between pentaerythritol and chloral hydrate under acidic catalysis (e.g., sulfuric acid or Lewis acids). The process optimized reaction stoichiometry to ensure complete esterification of pentaerythritol’s four hydroxyl groups, yielding Petrichloral as a stable, crystalline solid [1] [6]. Industrially, the synthesis emphasized:
This method provided a scalable alternative to traditional chloral hydrate formulations, circumventing the need for multi-step phosphoryl chloride routes used in other sedatives (e.g., dichlorvos synthesis, which requires toxic intermediates like trimethyl phosphite) [2]. The patent’s claims specifically highlighted the compound’s hydrolytic stability in gastric fluid, enabling delayed release of active chloral hydrate [1].
Initially marketed under the brand name Periclor in the 1950s–1960s, Petrichloral was positioned as a longer-acting alternative to chloral hydrate for insomnia and preoperative sedation [1] [6]. Clinical evaluations across 164 institutionalized patients reported effective sedation onset within 30–45 minutes and duration of 4–6 hours, with fewer incidences of emesis compared to chloral hydrate [6]. By 1966, however, regulatory scrutiny intensified due to broader concerns about sedative abuse potential. The U.S. Drug Enforcement Administration (DEA) classified Petrichloral as Schedule IV (low abuse potential) under the Controlled Substances Act [1] [3].
Table 2: Regulatory and Clinical Status Timeline
Year | Event |
---|---|
1955 | First clinical trials as hypnotic agent |
1957 | U.S. Patent 2,784,237 issued |
1966 | Listed as Schedule IV controlled substance (USA) |
Post-2000 | Exclusion from EU cosmetic regulations (EC 1223/2009) due to CMR concerns [5] |
European regulations (EC 1223/2009) later excluded chloral hydrate derivatives like Petrichloral from cosmetic products due to their classification as Category 2 carcinogenic, mutagenic, or reprotoxic (CMR) substances [5]. This reflected evolving safety paradigms prioritizing restriction of halogenated hydrocarbons despite therapeutic utility in medical contexts.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4